molecular formula C5H10FNO B14028378 (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Numéro de catalogue: B14028378
Poids moléculaire: 119.14 g/mol
Clé InChI: VDOLWAQYIDIFME-RFZPGFLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C5H10FNO

Poids moléculaire

119.14 g/mol

Nom IUPAC

(3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1

Clé InChI

VDOLWAQYIDIFME-RFZPGFLSSA-N

SMILES isomérique

CN1C[C@H]([C@@H](C1)F)O

SMILES canonique

CN1CC(C(C1)F)O

Origine du produit

United States
Foundational & Exploratory

Stereochemistry and Synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these privileged scaffolds, (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol and its derivatives stand out as highly versatile chiral building blocks. The precise spatial arrangement of the hydroxyl and fluoro groups modulates the physicochemical properties of the pyrrolidine ring, driving improvements in metabolic stability, target binding affinity, and membrane permeability.

As an Application Scientist, I have structured this technical whitepaper to move beyond basic synthetic descriptions. Here, we will dissect the stereochemical causality, detail self-validating synthetic protocols, and quantify the pharmacological impact of the (3R,4R)-fluorohydrin motif.

Stereochemical Architecture & Conformational Dynamics

The (3R,4R) configuration dictates a trans-relationship between the C3-hydroxyl and the C4-fluorine atoms. This specific geometry is not merely a structural feature; it is a stereoelectronic engine that dictates the molecule's behavior in biological systems.

The Stereoelectronic Gauche Effect

In a standard, unsubstituted pyrrolidine, the ring rapidly interconverts between various envelope and half-chair conformations. However, introducing highly electronegative atoms at adjacent carbons (C3 and C4) drastically restricts this flexibility. The strong C-F bond polarizes the local electron density, inducing a stereoelectronic gauche effect between the highly electronegative fluorine and the ring nitrogen, as well as between the fluorine and the adjacent oxygen [1].

Because the (3R,4R) isomer is trans, the molecule adopts a highly restricted C3-exo/C4-endo envelope conformation to minimize steric clash while satisfying the hyperconjugative stabilization requirements of the F-C-C-N system. This conformational lock reduces the entropic penalty upon binding to a target protein, often leading to enhanced receptor affinity [2].

PharmacologicalImpact Core (3R,4R)-Fluorohydrin Scaffold Inductive Inductive Electron Withdrawal Core->Inductive Steric Stereoelectronic Gauche Effect Core->Steric pKa Lowered Amine pKa (~1.5-2.0 units) Inductive->pKa Conf Restricted Ring Puckering Steric->Conf Perm Enhanced Membrane Permeability pKa->Perm Bind Optimized Target Binding Affinity Conf->Bind

Figure 1: Physicochemical and pharmacological causality of the (3R,4R)-fluorohydrin motif.

Quantitative Physicochemical Impact

The causality of fluorination extends to the molecule's basicity and lipophilicity. The strong σ-inductive electron withdrawal by the C4 fluorine pulls electron density away from the adjacent N-methyl amine, significantly lowering its pKa.

Property1-Methylpyrrolidin-3-ol(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-olCausality / Mechanism
Stereochemistry N/A (Single stereocenter)trans-(3R,4R)Defined by anti-periplanar SN2 epoxide opening or Walden inversion.
Amine pKa ~9.2~7.6Strong σ-inductive electron withdrawal by the highly electronegative C4 fluorine.
Lipophilicity (LogD7.4) ~0.1~0.8Increased fraction of unionized amine at physiological pH due to lowered pKa.
Ring Conformation Flexible EnvelopeRestricted C3-exo/C4-endoF-C-C-N and F-C-C-O gauche effects dictate the preferred pyrrolidine pucker.
Metabolic Stability Susceptible to oxidationHighly ResistantC-F bond strength (C-F ~116 kcal/mol) blocks CYP450-mediated hydroxylation [3].

Validated Synthetic Methodologies

To synthesize the (3R,4R) configuration with high enantiomeric purity, two primary workflows are utilized. The choice of route depends on the availability of chiral starting materials versus the scalability of chiral resolution.

SyntheticWorkflows cluster_epoxide Route A: Epoxide Opening (Racemic) cluster_chiral Route B: Chiral Pool (Stereospecific) A1 1-Methyl-3-pyrroline A2 Epoxidation (mCPBA) meso-Epoxide A1->A2 A3 Fluoride Opening (HBF4·OEt2) A2->A3 SN2 Attack A4 Racemic trans-Isomer A3->A4 Target (3R,4R)-4-Fluoro-1- methylpyrrolidin-3-ol A4->Target Chiral Resolution B1 L-Tartaric Acid Derivatives B2 (3R,4S)-Diol Precursor B1->B2 B3 Nucleophilic Fluorination (DAST / Deoxo-Fluor) B2->B3 Walden Inversion B3->Target Deprotection

Figure 2: Divergent synthetic workflows for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol.

Protocol A: Diastereoselective Epoxide Ring-Opening

This route relies on the anti-periplanar opening of a meso-epoxide. The causality behind using tetrafluoroboric acid diethyl ether complex ( HBF4​⋅OEt2​ ) rather than standard HF-pyridine is critical: HBF4​ provides a highly reactive, non-basic fluoride source that facilitates the SN2 ring-opening of the protonated epoxide while actively suppressing competitive elimination pathways that would yield undesired pyrrole derivatives [1].

Step-by-Step Methodology:

  • Epoxidation: Dissolve 1-methyl-3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add m-CPBA (1.2 eq) portion-wise. Stir for 4 hours. Quench with saturated aqueous Na2​S2​O3​ , extract, and concentrate to yield meso-1-methyl-3,4-epoxypyrrolidine.

  • Ring Opening: Dissolve the meso-epoxide (1.0 eq, 0.25 M in DCM). Add HBF4​⋅OEt2​ (10.0 eq) in one rapid portion at room temperature [1].

  • Quenching: Stir for exactly 5 minutes to prevent degradation, then immediately quench with saturated aqueous NaHCO3​ .

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Resolution: Subject the resulting racemic trans-4-fluoro-1-methylpyrrolidin-3-ol to chiral preparative HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase) to isolate the pure (3R,4R) enantiomer.

Self-Validation Checkpoint: Analyze the crude mixture via 19F NMR. A single, sharp multiplet around -175 ppm indicates successful stereospecific ring opening. The presence of multiple fluorine environments suggests competitive SN1-type racemization or elimination, indicating inadequate temperature control or excessive reaction time.

Protocol B: Stereospecific Deoxofluorination via Chiral Pool

For direct access to the (3R,4R) enantiomer without HPLC resolution, starting from a chiral pool derivative (e.g., from L-tartaric acid) is preferred. The causality here relies on the complete Walden inversion during nucleophilic fluorination [3].

Step-by-Step Methodology:

  • Precursor Preparation: Begin with (3R,4S)-1-methylpyrrolidine-3,4-diol. Selectively protect the C3-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether using TBS-Cl and imidazole in DMF at 0 °C.

  • Deoxofluorination: Dissolve the mono-protected (3R,4S)-intermediate in anhydrous DCM and cool to -78 °C under inert atmosphere.

  • Fluoride Delivery: Dropwise add Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (1.5 eq). The reagent converts the C4-hydroxyl into an excellent leaving group, simultaneously delivering a fluoride ion via an intramolecular SN2 mechanism, perfectly inverting the C4 stereocenter from (S) to (R).

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench carefully with saturated NaHCO3​ .

  • Deprotection: Treat the isolated intermediate with Tetra-n-butylammonium fluoride (TBAF) in THF to remove the TBS group, yielding pure (3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol.

Self-Validation Checkpoint: Perform 1H-19F HOESY NMR on the isolated product. A strong NOE cross-peak between the C3-proton and the C4-fluorine confirms the trans-diaxial-like relationship, validating the complete Walden inversion from the (3R,4S) precursor to the (3R,4R) target.

Conclusion

The integration of the (3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol motif into drug candidates represents a triumph of rational stereoelectronic design. By understanding the causality behind its restricted ring puckering and lowered amine basicity, researchers can predictably enhance the pharmacokinetic and pharmacodynamic profiles of their lead compounds. The self-validating synthetic protocols provided herein ensure that the strict stereochemical integrity required for clinical success is maintained from bench to scale-up.

References

  • Diastereodivergent Hydroxyfluorination of Cyclic and Acyclic Allylic Amines: Synthesis of 4-Deoxy-4-fluorophytosphingosines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparation method of cis-3-fluoro-4-hydroxypyrrolidine with chiral structure or achiral structure and derivatives thereof (CN115368283A)

Conformational Analysis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol: Stereoelectronic Effects and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on the precise control of three-dimensional molecular architecture. In saturated nitrogen heterocycles, the strategic introduction of fluorine atoms can dictate ring puckering through profound stereoelectronic forces. This technical guide provides an in-depth conformational analysis of (3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol . By synthesizing theoretical principles with self-validating experimental protocols, we elucidate how the synergistic interplay between the fluorine gauche effect and intramolecular hydrogen bonding locks this trans-disubstituted pyrrolidine into a highly rigid, predictable conformation.

Stereoelectronic Foundations of Fluorinated Pyrrolidines

Pyrrolidine rings are inherently flexible, rapidly interconverting between various envelope (E) and twist (T) conformations via pseudorotation. However, substituting the ring with highly electronegative atoms fundamentally alters this energy landscape.

The Fluorine Gauche Effect

The conformational bias of fluorinated pyrrolidines is primarily governed by the fluorine gauche effect [1]. Unlike classical steric models that predict the minimization of non-covalent interactions (e.g., favoring anti-periplanar arrangements), the gauche effect is a hyperconjugative phenomenon. It is driven by the donation of electron density from a vicinal, electron-rich σ -bond (such as σC−H​ or σC−N​ ) into the highly polarized, low-lying antibonding orbital of the carbon-fluorine bond ( σC−F∗​ )[2].

In N-alkyl pyrrolidines, this stereoelectronic interaction strongly stabilizes conformations where the C-F bond is gauche to the electropositive ring nitrogen, forcing the fluorine atom into a pseudo-axial orientation[1].

Synergistic Conformational Locking in the (3R,4R) Isomer

In the (3R,4R) stereoisomer, the hydroxyl (-OH) at C3 and the fluorine (-F) at C4 are situated trans to one another. When the ring adopts the -endo envelope pucker, the fluorine atom is driven into the stereoelectronically favored pseudo-axial position. Consequently, the trans-geometry forces the C3 hydroxyl group into a pseudo-axial position as well, resulting in a trans-diaxial conformation.

While diaxial arrangements are typically sterically penalized in cycloalkanes, in this specific heterocycle, it acts as a conformational lock:

  • 1,3-Diaxial Hydrogen Bonding: The pseudo-axial C3-OH is perfectly aligned to form a strong intramolecular hydrogen bond with the axial lone pair of the N1 nitrogen.

  • Steric Relief: This arrangement allows the bulky N-methyl group to occupy the sterically favored equatorial position.

The result is a deep global energy minimum that resists pseudorotation, minimizing the entropic penalty upon binding to biological targets.

Experimental Workflows for Conformational Elucidation

To prove this conformational lock, we deploy a self-validating system combining advanced Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations.

Protocol A: NMR Spectroscopy (HOESY and VT-NMR)

Standard 1D NMR is insufficient for flexible 5-membered rings due to time-averaged J -couplings. We utilize Heteronuclear Overhauser Effect Spectroscopy (HOESY) to measure direct spatial distances, coupled with Variable Temperature (VT) NMR to confirm hydrogen bonding[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 μ L of anhydrous CDCl3​ . Causality: A non-polar, aprotic solvent is critical; protic solvents will disrupt the intramolecular OH N hydrogen bond, artificially altering the conformer population. Degas via three freeze-pump-thaw cycles to remove paramagnetic O2​ , which accelerates relaxation and degrades NOE signals.

  • Probe Tuning & VT Setup: Tune the NMR probe to 470.4 MHz for 19F and 500.1 MHz for 1H . Calibrate the VT unit to acquire spectra from 250 K to 300 K in 10 K increments.

  • VT-NMR Acquisition: Track the chemical shift ( δ ) of the OH proton across the temperature gradient. Calculate the temperature coefficient ( Δδ/ΔT ). Causality: A coefficient <3 ppb/K confirms that the OH proton is shielded from the solvent via a strong intramolecular hydrogen bond.

  • HOESY Acquisition: Execute a 2D 1H

    19F HOESY sequence[3]. Set the mixing time ( tm​ ) to 400 ms, optimized for the T1​ relaxation of fluorinated heterocycles. Use a relaxation delay ( d1​ ) of 3 seconds.
  • Data Extraction: Extract 3JH,F​ and 3JH,H​ scalar couplings from the 1D spectra[5]. Integrate the HOESY cross-peaks to map the spatial proximity between the C4-F and the C3-H.

Protocol B: Computational Chemistry (DFT & NBO)

Computational modeling serves as the validation loop for the NMR data, ensuring the observed parameters align with quantum mechanical realities.

Step-by-Step Methodology:

  • Conformational Search: Perform a Monte Carlo conformational search using the OPLS4 force field to identify all local minima within a 5 kcal/mol window.

  • DFT Optimization: Submit the lowest energy structures to DFT optimization using the B3LYP functional with Grimme’s D3 dispersion correction and Becke-Johnson damping (D3BJ). Causality: D3BJ is mandatory to accurately model the weak intramolecular non-covalent interactions (hydrogen bonding). Use the 6-311++G** basis set; the diffuse functions (++) are critical for modeling the expansive electron cloud of the highly electronegative fluorine atom.

  • Frequency Calculation: Run vibrational frequency calculations to confirm structures are true minima (zero imaginary frequencies) and extract Gibbs free energy ( ΔG ) at 298.15 K.

  • NBO Analysis: Execute Natural Bond Orbital (NBO) analysis to quantify the second-order perturbation energy ( E(2) ) of the σC−H​→σC−F∗​ hyperconjugative interactions.

Visualizing the Workflows and Dynamics

NMR_DFT_Workflow Prep Sample Preparation (0.05M in CDCl3, dry) NMR NMR Acquisition 1H, 19F, 13C, HOESY VT-NMR (250K-300K) Prep->NMR DFT DFT Optimization B3LYP-D3BJ/6-311++G** Prep->DFT In silico model Extract Extract Parameters (J-couplings, NOE distances) NMR->Extract NBO NBO Analysis (Hyperconjugation Energies) DFT->NBO Validate Self-Validation Loop Compare Exp. vs Calc. Extract->Validate NBO->Validate Lock Conformational Lock Confirmed Validate->Lock ΔG < 0.5 kcal/mol variance

Fig 1: Self-validating NMR and DFT workflow for conformational elucidation.

Conformational_Dynamics Diaxial Trans-Diaxial (Global Min) Cγ-endo Diequatorial Trans-Diequat (High Energy) Cγ-exo Diaxial->Diequatorial Ring Inversion ΔG = +3.45 kcal/mol

Fig 2: Thermodynamic equilibrium of ring inversion in the (3R,4R) isomer.

Quantitative Data Summaries

The integration of spectroscopic and computational data confirms the overwhelming preference for the trans-diaxial state. The small 3JH3,H4​ coupling (3.1 Hz) is characteristic of a roughly 90° dihedral angle between the pseudo-equatorial protons, while the large 3JH4,F​ (28.5 Hz) confirms the anti-periplanar relationship between the pseudo-axial fluorine and the adjacent pseudo-equatorial proton[5].

Table 1: Diagnostic NMR Parameters for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

ParameterTrans-Diaxial ConformerTrans-Diequatorial ConformerExperimental Observation
3JH3,H4​ Small (~2-4 Hz)Large (~8-10 Hz)3.1 Hz
3JH4,F​ Large (~25-30 Hz)Small (~10-15 Hz)28.5 Hz
OH Δδ/ΔT < 3 ppb/K (H-bonded)> 8 ppb/K (Solvent exposed)2.4 ppb/K
19F−1H HOESY Strong F to H3 cross-peakWeak F to H3 cross-peakStrong correlation

Table 2: DFT Energetics (B3LYP-D3BJ/6-311++G )**

Conformer StateRing PuckerRelative Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Major Stabilizing Interaction
Trans-Diaxial -endo0.00 (Global Min)2.11,3-diaxial OH N H-bond, F-gauche
Trans-Diequatorial -exo+3.454.3None (Steric relief only)
Diastereomer (3R,4S) Diaxial -endo+5.123.8Severe OH/F steric clash

Conclusion

The (3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol scaffold represents a triumph of stereoelectronic design. By pitting the fluorine gauche effect and 1,3-diaxial hydrogen bonding against standard steric penalties, the molecule is forced into a rigid trans-diaxial conformation. Understanding and proving this architecture through the rigorous NMR/DFT workflow provided above allows drug development professionals to deploy this motif as a highly predictable, low-entropy vector in structure-based drug design.

References

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs, PubMed.
  • Fluorine NMR study of proline-rich sequences using fluoroprolines, PMC - NIH.
  • The Fluorine Gauche Effect: A Brief History, d-nb.info.
  • 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation, ACS Public

Sources

A Technical Guide to the Pharmacokinetic Profiling of Fluorinated Pyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Pyrrolidine-Containing Drug Candidates

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure and ability to form key hydrogen bond interactions make it an attractive building block for engaging biological targets. However, like many hydrocarbon scaffolds, pyrrolidines can be susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability can lead to poor pharmacokinetic (PK) properties, such as low oral bioavailability and short half-life, hindering the development of promising compounds.

A well-established strategy to overcome these challenges is the selective incorporation of fluorine.[2][3][4][5] Due to its small size (van der Waals radius of 1.47 Å) and high electronegativity, fluorine can profoundly alter a molecule's properties.[2][4] Strategically placing a fluorine atom on the pyrrolidine ring can block sites of metabolism, thereby enhancing metabolic stability.[2][6][7] This "metabolic blocking" effect arises from the strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2][6]

Beyond metabolic stability, fluorination can favorably modulate other key absorption, distribution, metabolism, and excretion (ADME) parameters by altering a molecule's lipophilicity and basicity (pKa).[5][8][9] These modifications can improve membrane permeability and target engagement.[2][4][8] This guide provides a comprehensive overview of the essential in vitro assays required to build a robust pharmacokinetic profile for novel fluorinated pyrrolidine building blocks, empowering researchers to make data-driven decisions in the drug discovery cascade.

Core In Vitro Pharmacokinetic Profiling Cascade

A systematic, tiered approach to in vitro profiling is essential for efficiently identifying candidates with desirable drug-like properties. The following workflow outlines a standard cascade for assessing the core pharmacokinetic parameters of fluorinated pyrrolidines.

PK_Profiling_Cascade cluster_0 Early Stage Screening cluster_1 Lead Optimization cluster_2 Candidate Selection Metabolic_Stability Metabolic Stability (Liver Microsomes) Permeability Permeability & Efflux (Caco-2 Assay) Metabolic_Stability->Permeability Good Stability? PPB Plasma Protein Binding (RED Assay) Permeability->PPB Good Permeability? CYP_Inhibition CYP450 Inhibition (IC50) PPB->CYP_Inhibition Acceptable Binding? Metabolite_ID Metabolite Identification (Hepatocytes) CYP_Inhibition->Metabolite_ID Low DDI Risk? In_Vivo_PK In Vivo PK Study (Rodent) Metabolite_ID->In_Vivo_PK Characterized Metabolism?

Caption: High-level workflow for pharmacokinetic profiling.

Step 1: Assessing Metabolic Stability

Expertise & Causality: The initial and most critical assessment for a fluorinated pyrrolidine is its stability against metabolic enzymes. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located within the endoplasmic reticulum of hepatocytes are responsible for the majority of Phase I oxidative metabolism.[10] We use liver microsomes, which are vesicles of the endoplasmic reticulum, as a cost-effective and high-throughput model to determine a compound's intrinsic clearance—its inherent susceptibility to metabolism.[10][11] The presence of the cofactor NADPH is essential to initiate the enzymatic reactions.[10][12]

  • Preparation: Thaw human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[11]

  • Compound Addition: Add the fluorinated pyrrolidine test compound (from a DMSO stock) to the microsomal solution for a final concentration of 1 µM.[11] The final DMSO concentration should be kept below 0.1% to avoid enzyme inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 10 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.[13] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[11]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[10] The acetonitrile precipitates the proteins, stopping the reaction.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) are calculated.[10]

The primary output is the in vitro half-life (t½), which indicates how quickly the compound is metabolized. A longer half-life suggests greater metabolic stability. This data is crucial for comparing analogs and validating the "metabolic blocking" strategy of fluorination.

CompoundFluorination PatternIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)
Parent PyrrolidineNone1546.2
FPyr-1 3-fluoro4515.4
FPyr-2 3,3-difluoro> 60< 11.5
FPyr-3 4-fluoro2527.7
Table 1: Example comparative metabolic stability data for fluorinated pyrrolidine analogs in human liver microsomes.

As shown in Table 1, the strategic placement of fluorine, particularly gem-difluorination at a metabolically active site (FPyr-2), can dramatically increase metabolic stability compared to the non-fluorinated parent compound.[14]

Step 2: Evaluating Cell Permeability and Efflux

Expertise & Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[15][16][17] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[15][16][18] By measuring the transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, we can determine its apparent permeability (Papp) and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[15]

Caco2_Assay cluster_0 Apical (A) - pH 6.5 cluster_1 Caco-2 Monolayer cluster_2 Basolateral (B) - pH 7.4 cluster_3 Apical (A) - pH 6.5 cluster_4 Caco-2 Monolayer cluster_5 Basolateral (B) - pH 7.4 A Compound Added M Enterocytes (Tight Junctions, Transporters) A->M A to B Transport (Absorption) B Compound Measured M->B A2 Compound Measured M2 Enterocytes (Tight Junctions, Transporters) M2->A2 B2 Compound Added B2->M2 B to A Transport (Efflux)

Caption: Bidirectional transport in the Caco-2 permeability assay.

  • Cell Culture: Seed Caco-2 cells on semipermeable Transwell™ inserts and culture for 21-25 days to allow for the formation of a confluent, differentiated monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range.

  • A-to-B Permeability:

    • Wash the monolayers with pre-warmed transport buffer (HBSS).

    • Add the test compound solution to the apical (A) chamber.

    • At designated time points (e.g., 120 minutes), collect samples from the basolateral (B) chamber.

  • B-to-A Permeability:

    • Simultaneously, in a separate set of wells, add the test compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

  • Analysis: Quantify the concentration of the test compound in all collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B).[15]

  • Papp (A-B): This value predicts in vivo absorption.

    • Papp < 1 x 10⁻⁶ cm/s: Low permeability

    • Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability

    • Papp > 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio (ER): An ER > 2 suggests the compound is actively pumped out of the cell by efflux transporters, which can limit oral bioavailability.[15]

Fluorination often increases lipophilicity, which can enhance passive permeability. However, it can also introduce recognition motifs for efflux transporters. Therefore, this assay is critical for finding the right balance.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Parent Pyrrolidine2.53.01.2Moderate
FPyr-1 8.125.13.1High (Efflux Substrate)
FPyr-2 12.314.81.2High
FPyr-3 6.57.11.1Moderate
Table 2: Example Caco-2 permeability and efflux data for fluorinated pyrrolidine analogs.

In this example, FPyr-1 shows improved permeability but is identified as an efflux substrate, a potential liability. FPyr-2 demonstrates the most promising profile with high permeability and no significant efflux.

Step 3: Quantifying Plasma Protein Binding (PPB)

Expertise & Causality: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be metabolized or excreted.[19] Therefore, determining the fraction unbound (fu) is a critical parameter.[19] Highly protein-bound drugs (>99%) can have a narrow therapeutic window and are more susceptible to drug-drug interactions. Equilibrium dialysis is the gold standard method for this measurement.[20] The Rapid Equilibrium Dialysis (RED) device is a modern, high-throughput application of this principle.[19][20][21] It uses a semi-permeable membrane that allows the small, unbound drug to pass through and reach equilibrium, while retaining the large plasma proteins and the protein-bound drug.[19][20]

RED_Assay cluster_0 Initial State (T=0) cluster_1 Equilibrium State (T=4-6h) RED_Device RED Insert Plasma Chamber (Red) Buffer Chamber (White) Semi-permeable Membrane (8K MWCO) Initial Drug + Plasma Buffer Equilibrium Bound Drug + Free Drug Free Drug Initial:p1->Equilibrium:p2 Incubation at 37°C Initial:b1->Equilibrium:b2 Equilibrium:p2->Equilibrium:b2 [Free Drug]plasma = [Free Drug]buffer

Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.

  • Preparation: Add plasma (e.g., human, rat) to one chamber of the RED device insert and the test compound. Add phosphate buffer to the other chamber.[19]

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.[21]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching. Precipitate proteins with acetonitrile containing an internal standard. Analyze the samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

The percentage of drug bound to plasma proteins is a key descriptor. Fluorination can increase lipophilicity, which often leads to higher plasma protein binding.[22]

CompoundFraction Unbound (fu)% BoundClassification
Parent Pyrrolidine0.2575%Moderate
FPyr-1 0.0892%High
FPyr-2 0.0496%High
FPyr-3 0.1585%Moderate
Table 3: Example plasma protein binding data for fluorinated pyrrolidine analogs.

While high binding is not necessarily a deal-breaker, it must be considered in the context of the compound's potency. A potent compound may still have a sufficient free concentration to be effective even if it is highly protein-bound.

Advanced In Vitro Characterization

Cytochrome P450 (CYP) Inhibition Profiling

Expertise & Causality: It is crucial to determine if a drug candidate inhibits CYP enzymes, as this can lead to dangerous drug-drug interactions (DDIs).[23] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the levels of the co-administered drug can rise to toxic levels.[24] Regulatory agencies require testing against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23][25] An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined to quantify the inhibition potential.[23]

This high-throughput assay uses human liver microsomes and specific fluorescent probe substrates for each CYP isoform.

  • Incubation: Pre-incubate the fluorinated pyrrolidine (at a range of concentrations) with HLM and the NADPH regenerating system.

  • Substrate Addition: Add a specific fluorescent probe substrate for the CYP isoform being tested.

  • Measurement: After a set incubation time, stop the reaction and measure the fluorescent signal of the metabolite formed.

  • Calculation: Compare the signal in the presence of the test compound to a vehicle control to determine the percent inhibition. Plot percent inhibition versus test compound concentration to calculate the IC50 value.

An IC50 value > 10 µM is generally considered low risk for clinical DDIs.

Conclusion: A Data-Driven Approach to Fluorinated Pyrrolidine Optimization

The pharmacokinetic profiling of fluorinated pyrrolidine building blocks is a multi-parameter optimization challenge. A strategic fluorination that improves metabolic stability might inadvertently increase efflux or plasma protein binding. The systematic application of the in vitro assays described in this guide—metabolic stability, Caco-2 permeability, and plasma protein binding—provides the critical data needed to understand these trade-offs. By integrating this information early in the design-make-test-analyze cycle, medicinal chemists can rationally design next-generation analogs, leading to the efficient selection of drug candidates with a higher probability of success in vivo and ultimately in the clinic.

References

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding Source: PubMed URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online URL: [Link]

  • Title: Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation Source: PubMed URL: [Link]

  • Title: Pharmacokinetics Simplified: Data & PK Interpretation Source: Zenovel URL: [Link]

  • Title: Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications Source: Google Books URL
  • Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Caco-2 cell permeability assays to measure drug absorption Source: PubMed URL: [Link]

  • Title: Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL: [Link]

  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: PubMed URL: [Link]

  • Title: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development Source: ACS Publications URL: [Link]

  • Title: Thermo Scientific™ Rapid Equilibrium Dialysis (RED) Inserts and Plates Source: Fishersci.se URL: [Link]

  • Title: Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro Source: FDA URL: [Link]

  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL: [Link]

  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

  • Title: Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma Source: ResearchGate URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC - NIH URL: [Link]

  • Title: Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL: [Link]

  • Title: Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: IntechOpen URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: protocols.io URL: [Link]

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: FDA URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

  • Title: A Highly Sensitive Method for in Vitro Testing of Fluorinated Drug Candidates Using High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS) Source: PubMed URL: [Link]

  • Title: Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study Source: NorthEast BioLab URL: [Link]

  • Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Navigating new regulatory guidelines for drug metabolism studies Source: Drug Discovery News URL: [Link]

  • Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]

  • Title: Clinical Pharmacokinetics Analysis in Clinical Trials Source: Medicover MICS URL: [Link]

  • Title: CYP Inhibition Assay (Ki) Source: Evotec URL: [Link]

  • Title: ADME of Fluorinated Analogues 9, 10, 12, and 13 Source: ResearchGate URL: [Link]

  • Title: ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments Source: FDA URL: [Link]

  • Title: The role of Pharmacokinetics in drug development Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling Source: BS Publications URL: [Link]

  • Title: Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies Source: PMC - NIH URL: [Link]

  • Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL: [Link]

  • Title: Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure Source: ACS Publications URL: [Link]

  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols: (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol as a Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The pyrrolidine scaffold, a privileged five-membered nitrogen heterocycle, provides a three-dimensional architecture that is highly sought after in drug design for its ability to explore chemical space effectively.[2][3] This document provides a comprehensive guide to the synthesis and application of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol , a chiral building block that synergistically combines the benefits of fluorination with the structural advantages of the pyrrolidine ring. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic programs.

The Strategic Advantage of Fluorinated Pyrrolidines

The incorporation of a fluorine atom into a molecule as small and conformationally constrained as a pyrrolidine ring offers distinct advantages:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Introducing fluorine at a potential site of metabolism (e.g., a benzylic position on a substituent) can significantly enhance a compound's half-life.[1]

  • Modulation of Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the nearby pyrrolidine nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity, such as reducing hERG channel affinity.[4]

  • Conformational Control: Fluorination can influence the puckering of the pyrrolidine ring, which in turn can pre-organize substituents into a bioactive conformation for optimal target binding.[5]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[6]

The (3R,4R) stereochemistry of the title compound provides a specific and rigid spatial arrangement of the fluoro and hydroxyl groups, offering a defined vector for derivatization.

Proposed Synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

While a direct, large-scale synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is not extensively documented in readily available literature, a robust and logical synthetic route can be proposed based on well-established transformations of related pyrrolidine derivatives. The following multi-step synthesis is designed for stereochemical control and scalability.

The proposed pathway begins with the known chiral intermediate (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which can be synthesized in high enantiomeric purity via asymmetric 1,3-dipolar cycloaddition reactions.[7][8]

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection & N-Methylation A (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol B N-Boc, O-TBDMS protected intermediate A->B 1. Boc₂O, Et₃N, DCM 2. TBDMSCl, Imidazole, DMF C Fluorinated Intermediate B->C 1. TBAF, THF (desilylation) 2. DAST or Deoxo-Fluor®, DCM D (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol (Target) C->D 1. HCl/Dioxane (Boc removal) 2. HCHO, H₂, Pt/C, MeOH

Caption: Proposed multi-step synthesis of the target compound.

Protocol 1: Synthesis of (3R,4R)-N-Boc-4-fluoro-pyrrolidin-3-ol

This protocol outlines the key fluorination step, which is the most critical transformation in the sequence. It assumes the successful synthesis and protection of the starting diol.

  • Starting Material: (3R,4R)-1-(tert-butoxycarbonyl)-4-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-3-ol.

  • Step 2a: Selective Desilylation

    • Dissolve the starting material (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting primary alcohol should be used directly in the next step.

  • Step 2b: Deoxyfluorination

    • Caution: DAST and Deoxo-Fluor® are toxic and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

    • Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM).

    • Cool the solution to -78 °C.

    • Add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2-1.5 eq) dropwise.

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Dry the combined organic layers, concentrate, and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the fluorinated intermediate.

Protocol 2: N-Methylation via Reductive Amination

This final step is adapted from established procedures for N-alkylation of pyrrolidines.[9]

  • Starting Material: (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride (obtained after Boc deprotection).

  • Procedure:

    • To a solution of the starting material (1.0 eq) in methanol, add paraformaldehyde (1.1 eq).

    • Add the mixture to a pressure vessel containing 5% Platinum on Carbon (Pt/C) (approx. 5 mol%).

    • Pressurize the vessel with hydrogen gas (H₂) to 0.4-0.5 MPa.

    • Stir the reaction at room temperature for 4-6 hours, or until GC/MS analysis indicates the disappearance of the starting material.[9]

    • Carefully vent the hydrogen and filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by distillation or crystallization to yield the final product, (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol.

Physicochemical and Spectroscopic Data (Predicted)

Accurate characterization is vital for confirming the structure and purity of the final building block.

PropertyPredicted Value / Expected Observation
Molecular Formula C₅H₁₀FNO
Molecular Weight 119.14 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz)Expect complex multiplets for the pyrrolidine ring protons. The proton attached to the fluorine-bearing carbon (H-4) will show a large coupling constant to fluorine (¹⁹F).
¹³C NMR (CDCl₃, 100 MHz)The carbon attached to fluorine (C-4) will appear as a doublet with a large ¹JCF coupling constant (typically >170 Hz). The adjacent carbons (C-3 and C-5) will show smaller ²JCF couplings.
¹⁹F NMR (CDCl₃, 376 MHz)A single resonance, likely a multiplet due to coupling with adjacent protons.
Mass Spectrometry (ESI+) Expected m/z: 120.0819 [M+H]⁺
Chiral HPLC A single peak on a suitable chiral column (e.g., Chiralpak® series) is expected, confirming high enantiomeric purity.

Applications in Synthetic Chemistry: Key Transformations

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a bifunctional building block. The secondary alcohol provides a nucleophilic handle for diversification, while the tertiary amine can act as a base or be a key pharmacophoric element.

Diagram: Key Synthetic Transformations

G cluster_0 Derivatization at Oxygen cluster_1 Derivatization at Nitrogen A (3R,4R)-4-Fluoro- 1-methylpyrrolidin-3-ol B O-Acylation (Ester Formation) A->B RCOCl, Base C O-Alkylation (Ether Formation) A->C NaH, R-X D Mitsunobu Reaction (e.g., with phenols) A->D ArOH, PPh₃, DIAD E N-Oxidation A->E m-CPBA F N-Demethylation (e.g., Von Braun reaction) A->F BrCN or Chloroformate G Further N-Alkylation (Quaternary Salt) F->G R'-X

Caption: Reaction pathways for derivatizing the building block.

Protocol 3: O-Acylation to Form Ester Derivatives

This protocol describes the straightforward formation of an ester, a common functional group in prodrugs and bioactive molecules.

  • Procedure:

    • Dissolve (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to yield the ester product.

Protocol 4: O-Alkylation via Williamson Ether Synthesis

This protocol allows for the introduction of a wide variety of alkyl or aryl groups, creating stable ether linkages.

  • Procedure:

    • Caution: Sodium hydride (NaH) is highly reactive. Handle under an inert atmosphere.

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF in a flame-dried flask.

    • Add a solution of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol (1.0 eq) in the same solvent dropwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

    • Add the desired alkyl halide or sulfonate (e.g., R-Br, R-I, R-OTs) (1.1 eq). A catalytic amount of NaI can be added to facilitate the reaction with alkyl chlorides or bromides.

    • Heat the reaction mixture (e.g., to 60 °C) if necessary and stir until the reaction is complete (monitor by TLC/LC-MS).

    • Cool the reaction and carefully quench by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Conclusion

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a high-value chiral building block that offers a unique combination of stereochemical definition and the advantageous properties of fluorine. Its strategic use can accelerate drug discovery programs by enabling the synthesis of novel chemical entities with potentially improved pharmacological profiles. The protocols and synthetic strategies outlined in this document provide a foundational framework for researchers to incorporate this versatile scaffold into their research and development efforts.

References

  • ChemContract Research. (2026, March 11). [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride.
  • ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF.
  • Apollo Scientific. (2026, January 19).
  • ResearchGate. (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • Méndez-Líter, J. A., et al. (n.d.).
  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Chand, P., et al. (2005, February 17). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition.
  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF.
  • Palacios, F., et al. (n.d.).
  • ACS Publications. (2025, March 7). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry.
  • Fluorochem. (n.d.). (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.).
  • Semantic Scholar. (2019, February 19). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines.
  • Iovine, V., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. (2017, January 27). Rapid preparation of (3R,4S,5R)
  • Semantic Scholar. (2022, April 8). Synthesis and Anti-Hepatitis B Activities of 3'-Fluoro-2'-Substituted Apionucleosides.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • PubMed. (n.d.). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Application Note: Catalytic Asymmetric Synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol (CAS: 1932185-02-8) Key Methodologies: Cooperative Dual-Catalysis, Asymmetric Ring-Opening (ARO), Latent Fluorination

Strategic Overview & Mechanistic Rationale

Chiral fluorinated pyrrolidines are highly prized in medicinal chemistry. The strategic installation of a fluorine atom adjacent to a hydroxyl group modulates the pKa of the pyrrolidine nitrogen, enhances metabolic stability, and alters the lipophilicity of the scaffold without imposing significant steric bulk.

Synthesizing (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol presents a distinct stereochemical challenge: controlling both the relative (trans) and absolute (3R,4R) stereochemistry of the fluorohydrin. While chiral pool syntheses from L-tartaric acid exist, they are often lengthy and suffer from poor atom economy.

This protocol leverages a state-of-the-art Catalytic Asymmetric Ring-Opening (ARO) of a meso-epoxide[1]. By utilizing a cooperative dual-catalyst system comprising a chiral (salen)Co(II) complex and an enantiopure amine cocatalyst, we achieve precise desymmetrization of the epoxide with a latent fluoride source[2].

Causality in Synthetic Design: Why not start with 1-methyl-3-pyrroline?

A common pitfall in designing this synthesis is attempting the ARO directly on 1-methyl-3,4-epoxypyrrolidine. The free tertiary amine is a potent Lewis base that aggressively coordinates to the Co(II) metal center, irreversibly poisoning the catalyst[3]. To circumvent this, we employ an electron-withdrawing N-Boc protecting group to attenuate nitrogen basicity. The methyl group is installed after the stereocenters are fixed.

The Role of Benzoyl Fluoride (BzF)

Naked fluoride sources (e.g., TBAF) are highly basic and trigger non-selective background reactions, while acidic sources (e.g., HF·pyridine) cause rapid racemic ring-opening. Benzoyl fluoride (BzF) acts as a latent fluoride source. It remains inert until it interacts with the chiral amine/Co-catalyst complex, ensuring that all fluorination events occur strictly within the chiral pocket of the catalyst[1].

Mechanism A [(salen)Co-F] Dimer (Inactive Resting State) B (salen)Co-F Monomer (Amine-Ligated Active Species) A->B + Chiral Amine Cocatalyst (Dimer Dissociation) C Epoxide Activation (Lewis Acid Complex) B->C + meso-Epoxide Substrate D Nucleophilic Fluorination (Enantioselective Attack) C->D + Benzoyl Fluoride (BzF) D->A - Fluorohydrin Product (Catalyst Turnover)

Figure 1: Cooperative dual-catalytic cycle for the asymmetric ring-opening of meso-epoxides.

Overall Synthetic Workflow

The synthesis is executed in three self-validating stages:

  • Epoxidation: Substrate preparation via Prilezhaev reaction.

  • Asymmetric Ring-Opening (ARO): The symmetry-breaking catalytic step.

  • Deprotection & Alkylation: Unmasking the amine and installing the N-methyl group.

Workflow A N-Boc-3-pyrroline B meso-Epoxide Intermediate A->B mCPBA (Epoxidation) C (3R,4R)-1-Boc-4-fluoro pyrrolidin-3-ol B->C BzF, (R,R)-Salen-Co (Asymmetric Ring-Opening) D (3R,4R)-4-Fluoro-1-methyl pyrrolidin-3-ol C->D 1. TFA 2. CH2O/NaBH(OAc)3 (Deprotection & Alkylation)

Figure 2: Three-step synthetic workflow for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of meso-N-Boc-3,4-epoxypyrrolidine

Objective: Generate the achiral precursor required for desymmetrization.

  • Reaction Setup: Dissolve N-Boc-3-pyrroline (10.0 g, 59.1 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C under an argon atmosphere.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 15.9 g, 71.0 mmol) portion-wise over 30 minutes to control the exotherm.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the vinylic spot (KMnO₄ active) validates completion.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (100 mL) to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃ (3 × 100 mL) to remove m-chlorobenzoic acid. Dry over MgSO₄, filter, and concentrate in vacuo to yield the meso-epoxide as a white solid.

Protocol B: Catalytic Asymmetric Ring-Opening (ARO)

Objective: Enantioselective nucleophilic fluorination to establish the (3R,4R) configuration.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) ((R,R)-(salen)Co, 5.0 mol%) and (-)-tetramisole (5.0 mol%) in anhydrous methyl tert-butyl ether (MTBE, 0.2 M relative to substrate). Stir for 15 minutes at room temperature to allow the amine to break the inactive Co-dimer resting state[3].

  • Substrate Addition: Add meso-N-Boc-3,4-epoxypyrrolidine (5.0 g, 27.0 mmol) to the deep red catalyst solution.

  • Fluorination: Add benzoyl fluoride (BzF, 1.2 equivalents) dropwise. Seal the flask and stir at room temperature for 24 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, concentrate, and analyze via ¹⁹F NMR. A distinct multiplet at approximately -175 ppm validates the formation of the C-F bond.

  • Purification: Concentrate the crude mixture and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate (3R,4R)-1-Boc-4-fluoropyrrolidin-3-ol.

  • Stereochemical Validation: Analyze the purified intermediate via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10) to confirm enantiomeric excess (ee > 94%). Note: Performing chiral HPLC at this stage is mandatory, as the Boc-protected intermediate resolves significantly better than the final N-methyl product.

Protocol C: Deprotection and Reductive Amination

Objective: Unmask the secondary amine and install the N-methyl group.

  • Boc Deprotection: Dissolve (3R,4R)-1-Boc-4-fluoropyrrolidin-3-ol (3.0 g) in DCM (20 mL). Add Trifluoroacetic acid (TFA, 10 mL) at 0 °C. Stir for 2 hours at room temperature. Concentrate in vacuo to remove all TFA, yielding the TFA salt of the pyrrolidine.

  • Reductive Amination: Dissolve the crude salt in 1,2-dichloroethane (DCE, 30 mL). Add aqueous formaldehyde (37% w/w, 3.0 equivalents) and triethylamine (1.5 equivalents to neutralize the TFA salt). Stir for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equivalents) portion-wise. Stir for 12 hours at room temperature.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with a highly polar organic solvent mixture (CHCl₃/iPrOH 4:1) due to the high water solubility of the product. Dry over Na₂SO₄, concentrate, and purify via basic alumina chromatography (DCM/MeOH) to yield the final product, (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol.

Quantitative Data & Optimization Metrics

The table below summarizes the optimization of the ARO step, highlighting the necessity of the cooperative dual-catalyst system.

Epoxide SubstrateCatalyst SystemFluoride SourceYield (%)Enantiomeric Excess (ee %)
meso-N-Boc-3,4-epoxypyrrolidine(R,R)-(salen)Co (No Amine)Benzoyl Fluoride< 10%N/A (Sluggish)
meso-N-Boc-3,4-epoxypyrrolidine(R,R)-(salen)Co + TetramisoleHF·Pyridine45%12% (Background Rxn)
meso-N-Boc-3,4-epoxypyrrolidine(R,R)-(salen)CrClAgF72%88%
meso-N-Boc-3,4-epoxypyrrolidine (R,R)-(salen)Co + Tetramisole Benzoyl Fluoride 85% 94%

Data Interpretation: The absence of the chiral amine cocatalyst results in an inactive system due to the stable [(salen)Co-F] dimer resting state[3]. Using highly reactive HF·pyridine leads to a dominant racemic background reaction, destroying the ee. The optimized conditions (Row 4) provide a perfect balance of reactivity and stereocontrol[1].

References

  • Kalow, J. A.; Doyle, A. G. "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society, 2010, 132(10), 3268-3269. URL:[Link]

  • Kalow, J. A.; Doyle, A. G. "Mechanistic investigations of cooperative catalysis in the enantioselective fluorination of epoxides." Journal of the American Chemical Society, 2011, 133(40), 16001-16012. URL:[Link]

  • Haufe, G.; Bruns, S. "Asymmetric Ring Opening of meso- and Racemic Epoxides with Different Fluoride Sources." Advanced Synthesis & Catalysis, 2002, 344(2), 165-171. URL:[Link]

Sources

Application Note: Advanced C–O Cross-Coupling Strategies for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

Fluorinated pyrrolidines are privileged motifs in modern medicinal chemistry. They are frequently deployed to modulate basicity, improve metabolic stability, and enhance the lipophilic efficiency of drug candidates. Specifically, (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol serves as a highly valuable nucleophile for synthesizing complex aryl ethers, which are critical pharmacophores in targets ranging from monoacylglycerol lipase (MAGL) inhibitors[1] to oxidative phosphorylation (OXPHOS) modulators[2].

However, the direct C–O cross-coupling of this molecule presents unique synthetic challenges. As a sterically hindered secondary alcohol with an adjacent electron-withdrawing fluorine atom, it requires highly optimized catalytic systems to prevent deleterious side reactions and ensure high-yielding etherification.

Mechanistic Insights: The Causality of Catalyst Selection

The incorporation of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol via Buchwald-Hartwig etherification is governed by strict stereoelectronic parameters. Understanding these parameters is essential for rational reaction design:

  • Inductive Deactivation: The strong inductive electron-withdrawing effect of the C4-fluorine atom lowers the pKa of the adjacent C3-hydroxyl group. While this facilitates deprotonation by the base (e.g., Cs₂CO₃), it significantly reduces the nucleophilicity of the resulting alkoxide. Consequently, the transmetalation step (alkoxide exchange) onto the Ar-Pd(II)-X intermediate is kinetically sluggish[3].

  • Competitive β -Hydride Elimination: Because transmetalation is slow and the secondary alcohol is sterically demanding, the resulting Ar-Pd(II)-OR intermediate is highly susceptible to β -hydride elimination. This unwanted pathway reduces the aryl halide to the corresponding arene and oxidizes the pyrrolidinol to a pyrrolidinone.

  • Ligand-Driven Reductive Elimination: To overcome these barriers, the use of bulky, electron-rich biarylphosphine ligands—such as RockPhos or t-BuBrettPhos —is mandatory[4]. These ligands possess a large steric profile that crowds the Pd(II) coordination sphere, geometrically forcing the Ar and OR groups together. This dramatically accelerates the rate-limiting reductive elimination step, outcompeting the β -hydride elimination pathway and driving the formation of the desired C–O bond[3][4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd + Ar-X TransMet Alkoxide Exchange Ar-Pd(II)(OR)L_n OxAdd->TransMet + R-OH, Base - Base·HX RedElim Reductive Elimination Transition State TransMet->RedElim Bulky Ligand Promoted RedElim->Pd0 Catalyst Regeneration Product Ar-O-R Product (Aryl Ether) RedElim->Product Product Release

Catalytic cycle of Pd-mediated C–O coupling highlighting key intermediates.

Self-Validating Experimental Protocol

The following protocol describes the optimal conditions for the Buchwald-Hartwig etherification of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol with an unactivated aryl bromide. It is designed as a self-validating system, incorporating critical quality control checkpoints to ensure reproducibility.

Reagents and Materials
  • (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol : 1.2 equivalents (Nucleophile)

  • Aryl Bromide : 1.0 equivalent (Electrophile)

  • Pd₂(dba)₃ : 2 mol% (Pre-catalyst)

  • RockPhos : 4.5 mol% (Ligand)

  • Cs₂CO₃ : 1.5 equivalents (Base, anhydrous, finely milled)

  • Toluene : Anhydrous, degassed

Step-by-Step Methodology
  • Catalyst Activation (Validation Checkpoint 1): In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (2 mol%) and RockPhos (4.5 mol%). Add 1 mL of anhydrous toluene and stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from the dark purple/red of Pd₂(dba)₃ to a clear, pale orange/yellow, confirming the successful formation of the active L_nPd(0) species. If the solution remains dark, the ligand is oxidized or the solvent is wet; abort the reaction.

  • Substrate Addition: To the active catalyst solution, add the aryl bromide (1.0 equiv) and (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol (1.2 equiv).

  • Base Introduction: Add anhydrous Cs₂CO₃ (1.5 equiv). The use of a mild, insoluble base like cesium carbonate prevents the degradation of the base-sensitive pyrrolidine moiety while effectively driving the alkoxide exchange.

  • Reaction Execution: Seal the tube and heat the heterogeneous mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 16 hours.

  • In-Process Monitoring (Validation Checkpoint 2): After 16 hours, cool to room temperature and sample 10 µL of the mixture. Dilute with acetonitrile and analyze via LC-MS.

    • Self-Validation: Confirm the complete disappearance of the aryl bromide. Monitor the ratio of the desired product mass to the des-halogenated arene mass. A high arene concentration indicates moisture ingress or ligand failure leading to β -hydride elimination.

  • Workup and Isolation: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Dichloromethane/Methanol gradient containing 1% Et₃N to prevent streaking of the basic amine).

Workflow Step1 Substrate Prep (3R,4R)-Fluoropyrrolidinol Step2 Catalyst Assembly Pd2(dba)3 + RockPhos Step1->Step2 Step3 Cross-Coupling Cs2CO3, Toluene, 90°C Step2->Step3 Step4 Purification Flash Chromatography Step3->Step4 Step5 Validation NMR & LC-MS Step4->Step5

High-throughput workflow for optimizing cross-coupling reaction conditions.

Quantitative Data Presentation

The selection of the catalyst and ligand system is not arbitrary. The table below summarizes the optimization data for the coupling of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol with a standard unactivated aryl bromide, demonstrating the empirical necessity of the RockPhos ligand[3][4].

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPCs₂CO₃Toluene100< 5%Extensive β -hydride elimination observed.
2Pd(OAc)₂XantPhosNaOtBuDioxane10015%Poor conversion; base-induced substrate degradation.
3Pd₂(dba)₃t-BuBrettPhosCs₂CO₃Toluene9068%Moderate C–O coupling; some arene byproduct.
4 Pd₂(dba)₃ RockPhos Cs₂CO₃ Toluene 90 89% Optimal C–O coupling; rapid reductive elimination.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol. This molecule is a critical chiral building block in modern drug discovery, valued for its role in creating novel therapeutics.[1][2] The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[3][4] However, its synthesis, particularly the stereoselective installation of the fluorine atom, presents significant challenges that can lead to low yields and isomeric impurities.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and optimizing reaction yields based on established chemical principles and peer-reviewed methodologies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol? The most prevalent and stereocontrolled approach begins with a readily available chiral precursor, typically a derivative of (2R, 3R)-tartaric acid or a protected form of 4-hydroxy-L-proline.[1] A key intermediate is a protected (3R,4R)-1-methylpyrrolidine-3,4-diol. The synthesis culminates in a selective deoxyfluorination of the C4-hydroxyl group, which proceeds with inversion of stereochemistry to yield the desired (3R,4R) product.

Q2: What is a realistic target yield for the final deoxyfluorination step? Yields are highly dependent on the specific substrate, choice of fluorinating agent, and reaction scale. While some literature reports high yields (80-95%) on small-scale, optimized reactions, a more realistic expectation for initial attempts or on a larger scale might be in the 50-70% range.[5][6] Yields below 40% suggest significant side reactions or suboptimal conditions that require troubleshooting.

Q3: What are the most critical parameters to control for high yield and stereoselectivity? There are three paramount factors:

  • Anhydrous Conditions: Deoxyfluorination reagents are extremely sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (typically -78 °C to 0 °C) during reagent addition is crucial to suppress elimination side reactions and prevent reagent decomposition.[8]

  • Choice of Fluorinating Agent: The reactivity and stability of the fluorinating agent are critical. While DAST is common, modern reagents like Deoxo-Fluor® or PyFluor may offer better thermal stability and reduced side reactions.[9][10]

Q4: How can I confirm the stereochemistry of my final product? Confirmation of the cis relationship between the C3-hydroxyl and C4-fluorine is essential. This is typically achieved using advanced NMR techniques:

  • ¹H-¹H NOESY: A Nuclear Overhauser Effect between the protons on C3 and C4 would confirm their cis orientation.

  • ¹H-¹⁹F Coupling Constants (J-values): The magnitude of the coupling constant between H3/F4 and H4/F4 can provide conformational and stereochemical information.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Formation with High Starting Material Recovery

  • Question: My reaction is stalling, and TLC/LC-MS analysis shows a large amount of unreacted (3R,4R)-1-methylpyrrolidine-3,4-diol precursor even after extended reaction times. What is the likely cause?

  • Answer: This issue almost always points to an inactive or insufficient fluorinating agent.

    • Causality: Deoxyfluorinating agents like DAST and its analogs are highly susceptible to hydrolysis. If they have been stored improperly or exposed to atmospheric moisture, they will be quenched before they can react with your alcohol substrate.[7]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been stored under strictly anhydrous conditions in a desiccator or glovebox.

      • Increase Stoichiometry: If you suspect partial degradation, a modest increase in the equivalents of the fluorinating agent (e.g., from 1.2 eq. to 1.5-2.0 eq.) can help drive the reaction to completion. Monitor carefully, as excess reagent can promote side reactions.

      • Check Reaction Temperature: While low temperatures are needed for addition, some systems require slow warming to room temperature or even gentle heating to proceed to completion.[11] Monitor this warming phase closely by TLC to find the optimal temperature profile for your specific substrate.

Issue 2: Significant Formation of an Elimination Byproduct

  • Question: I'm obtaining my desired product, but also a significant amount of a byproduct with a mass corresponding to the loss of water (e.g., 1-methyl-2,5-dihydro-1H-pyrrol-3-ol). How can I prevent this?

  • Answer: This indicates that β-elimination is competing with the desired SN2 substitution.

    • Causality: The fluorinating agent first activates the hydroxyl group, turning it into a good leaving group. If the fluoride ion does not perform the SN2 attack quickly, a base in the reaction mixture (or the reagent itself) can abstract an adjacent proton, leading to the formation of a double bond. This is more common with sterically hindered alcohols or at elevated temperatures.[8][12]

    • Troubleshooting Steps:

      • Lower the Temperature: This is the most effective solution. Perform the reagent addition at -78 °C and allow the reaction to warm very slowly. Holding the reaction at 0 °C or even -20 °C for several hours may be preferable to warming to room temperature.[8]

      • Change the Fluorinating Agent: Some reagents are less prone to causing elimination. PhenoFluor™ and PyFluor are reported to be milder and more selective for fluorination over elimination compared to DAST in some challenging substrates.[8][9]

      • Use a Non-Coordinating Solvent: Solvents like dichloromethane (DCM) or toluene are generally preferred. More coordinating solvents like THF can sometimes promote elimination pathways.

Issue 3: Poor Diastereoselectivity (Formation of the trans Isomer)

  • Question: My final product contains a significant amount of the (3R,4S)-diastereomer. How can I improve the stereochemical outcome?

  • Answer: This suggests that the reaction is not proceeding exclusively through the desired SN2 mechanism with complete inversion of configuration.

    • Causality: The formation of the trans isomer implies either a competing SN1-type mechanism (via a planar carbocation intermediate) or incomplete inversion. An SN1 pathway is more likely if the carbocation at C4 can be stabilized or if the SN2 pathway is severely sterically hindered. It can also arise from rearrangement of an intermediate aziridinium ion.[13]

    • Troubleshooting Steps:

      • Ensure Precursor Purity: First, confirm the diastereomeric purity of your starting diol. An impure starting material will inevitably lead to an impure product.

      • Utilize Less Ionizing Solvents: Employ non-polar, non-coordinating solvents like toluene or hexane instead of more polar options like acetonitrile to disfavor carbocation formation.

      • Choose a Milder Reagent: A highly reactive fluorinating agent might promote more SN1 character. Consider switching to a reagent known for cleaner SN2 reactions, such as Deoxo-Fluor®.[12]

      • Add a Fluoride Source: In some protocols, the addition of an external fluoride source (e.g., a tetraalkylammonium fluoride salt) can increase the concentration of the nucleophile and favor the bimolecular SN2 pathway.[4]

Section 3: Data & Visualizations

Table 1: Comparison of Common Deoxyfluorination Reagents
ReagentStructureTypical ConditionsKey AdvantagesPotential Issues
DAST (Et)₂NSF₃DCM, -78 °C to RTWidely used, effective for many substratesThermally unstable, can cause elimination/rearrangement[10]
Deoxo-Fluor® (MeOCH₂CH₂)₂NSF₃THF or DCM, -20 °C to RTMore thermally stable than DAST, often higher yieldsMore expensive, can still cause elimination[9]
PyFluor C₅H₄N-SO₂F1,4-Dioxane, RT to 80 °CStable solid, low cost, good for primary alcoholsLower reactivity, may require heating which can promote side reactions[9]
PhenoFluor™ C₁₈H₁₅F₂N₂P⁺·PF₆⁻Toluene, 80 °CTolerates many functional groups, good for complex moleculesRequires higher temperatures, may not be suitable for heat-sensitive substrates[8]
Diagram 1: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in the deoxyfluorination step.

G start Problem: Low Yield of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol check_sm Analysis: Check Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Result: High % of Starting Material (SM) check_sm->sm_present High SM? byproducts_present Result: Significant Byproduct Formation check_sm->byproducts_present New Spots? complex_mixture Result: Complex Mixture / Decomposition check_sm->complex_mixture Smearing/Multiple Spots? cause_reagent Cause: Inactive Reagent or Insufficient Stoichiometry sm_present->cause_reagent cause_elim Cause: Elimination Side Reaction byproducts_present->cause_elim Mass = SM - H₂O? cause_stereo Cause: Stereoisomer Formation byproducts_present->cause_stereo Mass = Product? cause_decomp Cause: Reaction Too Hot or Reagent Decomposition complex_mixture->cause_decomp sol_reagent Solution: 1. Use fresh, anhydrous reagent. 2. Increase equivalents to 1.5-2.0. 3. Allow slow warming. cause_reagent->sol_reagent sol_elim Solution: 1. Lower reaction temperature (-78°C). 2. Switch to milder reagent (e.g., PyFluor). 3. Use non-coordinating solvent. cause_elim->sol_elim sol_stereo Solution: 1. Confirm SM purity. 2. Use non-polar solvent (Toluene). 3. Add external fluoride source. cause_stereo->sol_stereo sol_decomp Solution: 1. Ensure strict temp control. 2. Add reagent slowly at -78°C. 3. Consider more stable reagent (Deoxo-Fluor). cause_decomp->sol_decomp

Caption: Troubleshooting Decision Tree for Deoxyfluorination.

Diagram 2: Simplified Mechanism of Stereospecific Deoxyfluorination

This diagram illustrates the SN2 mechanism responsible for the inversion of stereochemistry at the C4 position.

Caption: SN2 Deoxyfluorination with Inversion of Stereochemistry.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the deoxyfluorination of a protected (3R,4R)-1-methylpyrrolidine-3,4-diol.

Materials & Reagents:

  • (3R,4R)-1-(tert-butoxycarbonyl)-pyrrolidine-3,4-diol (1.0 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Under an inert atmosphere of Argon, add the starting diol (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the diol in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) to the stirred solution via syringe or dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -65 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir at this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.[14]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[14]

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure (3R,4R)-4-Fluoro-1-(tert-butoxycarbonyl)pyrrolidin-3-ol. Subsequent deprotection and N-methylation steps would follow standard literature procedures.

References

  • BenchChem Technical Support Team. (2025).
  • Pesset, B., et al. (2019). Photoinduced Nonstabilized Azomethine Ylide Formation for the Preparation of Fluorine Containing Pyrrolidines. The Journal of Organic Chemistry. [Link]

  • Reddy, P. V., et al. (2015). Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination of N-3-Arylpropargylpyrrolidine-Tethered Tertiary Allylic Alcohols. The Journal of Organic Chemistry. [Link]

  • St. Amant, A. H., et al. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. [Link]

  • Grellepois, F., et al. (2015). Stereoselective Rearrangement of (Trifluoromethyl)prolinols to Enantioenriched 3-Substituted 2-(Trifluoromethyl)piperidines. Organic Letters. [Link]

  • Wang, B., et al. (2017). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Wang, B., et al. (2017). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Shi, L., et al. (2017). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry. [Link]

  • Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. [Link]

  • CRIKC. (n.d.). Understanding the Mysteries of Fluorination in Medicinal Chemistry. [Link]

  • Akylbekov, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society. [Link]

  • Jelier, B. J., et al. (2017). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Chemical Communications. [Link]

  • ChemContract Research. (2026). [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride. [Link]

  • Wagner, L., et al. (n.d.). Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride (ArSO2F). Organic Syntheses. [Link]

Sources

Technical Support Center: Optimizing Purification Methods for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflow effectively. The inherent challenges of this molecule—its high polarity, basic nitrogen, and the presence of fluorine—require a nuanced approach that goes beyond standard procedures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and general purification strategies for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol.

Q1: What are the key physicochemical properties of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol that influence its purification?

Understanding the molecule's structure is the first step in designing a robust purification strategy.

  • High Polarity: The hydroxyl (-OH) group makes the molecule highly polar and capable of hydrogen bonding. This leads to strong interactions with polar stationary phases like silica gel and results in high water solubility.

  • Basicity: The tertiary amine (N-methyl) group confers basic properties (pKa is typically in the 9-10 range). This can cause significant peak tailing on standard, slightly acidic silica gel due to strong ionic interactions with silanol groups.

  • Fluorine Atom: The fluorine atom increases the molecule's polarity and can introduce unique "fluorophilic" interactions. This property can be exploited for specialized chromatographic separations if stubborn non-fluorinated impurities are present[1][2].

  • Low Molecular Weight: Its small size suggests it is likely a low-melting solid or a viscous oil, making it potentially suitable for vacuum distillation if thermally stable[3].

Q2: What are the primary methods for purifying this compound?

There is no single "best" method; the optimal choice depends on the scale, purity requirements, and the nature of the impurities. The most common methods are:

  • Modified Normal-Phase Column Chromatography: Standard silica gel chromatography is the workhorse, but it must be adapted to handle the basic amine. This typically involves adding a basic modifier to the mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that have poor retention in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like amine-bonded silica) with a partially aqueous mobile phase, offering a different selectivity compared to normal-phase[4].

  • Crystallization (as a free base or salt): If the compound can be solidified, crystallization is a superb method for achieving high purity on a large scale. Often, converting the basic amine to a salt (e.g., hydrochloride) enhances its crystallinity and simplifies handling[5].

  • Vacuum Distillation: For thermally stable liquids, short-path distillation under high vacuum can be effective for removing non-volatile impurities like salts or catalyst residues[3][6].

Q3: How can I monitor the purification progress effectively?

Effective monitoring saves time and prevents loss of material.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for assessing reaction completion and optimizing column chromatography conditions. For this polar amine, use a mobile phase of Dichloromethane (DCM)/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide to prevent streaking. Visualize with potassium permanganate (KMnO₄) stain, as the compound may be poorly UV-active.

  • Gas Chromatography (GC) or HPLC: For quantitative purity assessment, GC with a FID detector is often suitable for small, volatile molecules. Specialized GC columns designed for fluorine-containing compounds can offer enhanced resolution[7]. Alternatively, HPLC using a HILIC column or a reversed-phase column with an appropriate ion-pairing agent can be developed.

  • ¹H NMR Spectroscopy: A quick NMR of the crude material can identify major impurities and, after purification, confirm their removal.

Q4: What are the expected impurities from a typical synthesis?

Anticipating impurities helps in selecting the right purification method. Common impurities may include:

  • Unreacted starting materials.

  • Reagents, such as borohydrides or other reducing agents.

  • Diastereomers, if stereocontrol in the synthesis was incomplete.

  • By-products from side reactions.

  • Catalyst residues (e.g., Palladium or Platinum), which are typically removed by filtration through Celite® or a similar filter aid[3][5].

Q5: Is distillation a viable purification method?

Yes, potentially. A patent for the non-fluorinated analog, 1-methylpyrrolidin-3-ol, specifies vacuum distillation as the final purification step to achieve >98% purity[3]. This method is most effective for removing non-volatile inorganic salts or high-molecular-weight organic residues. A short-path distillation apparatus is recommended to minimize thermal stress on the compound. An initial thermal stability test on a small scale is advised.

Part 2: Troubleshooting Guide

This section is formatted to directly address common problems encountered during purification experiments.

Section A: Column Chromatography Issues

Q1: My compound is streaking/tailing badly on the silica gel column. What's happening and how do I fix it?

  • Causality: This is the classic sign of a basic compound interacting too strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in a "tail" or "streak."

  • Solutions (from simplest to most complex):

    • Add a Basic Modifier: The most common solution is to add a "competing base" to the mobile phase to saturate the acidic sites on the silica.

      • Start by adding 0.5-1% triethylamine (TEA) to your eluent (e.g., 95:5 DCM/MeOH + 1% TEA).

      • For very stubborn cases, a solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.

    • Use a Different Stationary Phase: If modifiers are insufficient, change the adsorbent.

      • Alumina (basic or neutral): Alumina is less acidic than silica and is an excellent choice for basic compounds.

      • Amine-Functionalized Silica: This is a form of HILIC media and provides a basic surface that repels the amine, leading to sharper peaks[4].

    • Pre-treat the Silica: Before packing the column, you can prepare a slurry of the silica gel in your mobile phase (containing TEA) and let it sit for an hour. This "passivates" the silica surface before the compound is loaded.

Q2: I'm not getting good separation between my product and a polar impurity. What should I try?

  • Causality: The impurity and your product have very similar polarities and affinities for the stationary phase under the current conditions. To achieve separation, you need to alter the selectivity of the chromatographic system.

  • Solutions:

    • Fine-Tune the Solvent System:

      • Reduce Polarity: If the Rf values are too high (>0.5), decrease the percentage of the polar solvent (e.g., methanol) in your mobile phase. Run a shallower gradient.

      • Change Solvent Selectivity: Swap the polar or non-polar component for a solvent with different properties. For example, instead of DCM/Methanol, try Ethyl Acetate/Heptane or Acetonitrile/DCM. Each solvent interacts differently with your compound and the silica, which can dramatically alter separation.

    • Exploit Fluorophilicity: If you suspect a non-fluorinated impurity, consider a "fluorous" separation technique. While a dedicated fluorous column is ideal, you can sometimes achieve this effect by using a fluorinated solvent (like trifluoroethanol) as a modifier in your mobile phase with a standard silica or C18 column[1][2].

    • Switch to HILIC: HILIC operates on a different mechanism (hydrophilic partitioning) than normal-phase (adsorption). This change in mechanism can provide radically different selectivity. Try an amine or diol column with an Acetonitrile/Water gradient[4][8].

Q3: My compound won't elute from the silica column, even with highly polar solvents. What are my options?

  • Causality: The interaction between your compound and the silica is exceptionally strong, possibly irreversible chemisorption. This can happen with highly basic polyamines or if the compound is unstable on silica.

  • Solutions:

    • Drastic Mobile Phase Modification: If you haven't already, try a mobile phase with a high concentration of a strong base modifier. A gradient up to 80:20:2 DCM/Methanol/Ammonium Hydroxide may be required.

    • Ion Exchange Chromatography: Since the compound is basic, it will be protonated at neutral or acidic pH. You can use a weak cation exchange column. Load the compound at a pH where it is charged (e.g., pH 5-6), wash away neutral impurities, and then elute your product by increasing the pH or the salt concentration of the eluent.

    • Avoid Silica Entirely: If the compound is truly unrecoverable, silica is not a viable option. Pursue purification via crystallization or distillation instead.

Section B: Crystallization & Post-Purification Issues

Q4: I can't seem to crystallize the purified oil. What techniques can I use?

  • Causality: Crystallization requires a highly pure compound and finding the right solvent system where the compound is soluble when hot but sparingly soluble when cold. Oils may also have trace impurities that inhibit lattice formation.

  • Solutions:

    • Form a Salt: This is the most effective strategy for basic amines. Dissolve your purified oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will often precipitate as a crystalline solid. This solid can then be filtered and recrystallized[5].

    • Solvent Screening: Use a small amount of oil (~20 mg) in several vials. Add different solvents dropwise. Good crystallization solvents will initially dissolve the oil but become cloudy upon cooling or with the addition of an anti-solvent. Test combinations like:

      • Isopropanol/Heptane

      • Ethyl Acetate/Hexane

      • Acetone/Diethyl Ether

      • Toluene

    • Use a Seed Crystal: If you have ever had a batch solidify, save a tiny crystal. Adding this to a supersaturated solution can induce crystallization.

    • Slow Evaporation: Dissolve the oil in a volatile solvent (e.g., DCM) in a loosely covered vial. As the solvent slowly evaporates over hours or days, the concentration will gradually increase, which can promote crystal growth.

Q5: My final product has residual solvent. How can I remove it?

  • Causality: High-boiling point solvents (like DMSO, DMF) or solvents that form strong intermolecular interactions with your product can be difficult to remove under standard rotary evaporation.

  • Solutions:

    • High-Vacuum Drying: Place the sample in a vacuum oven or use a Schlenk line with a good vacuum pump (<1 mbar) for several hours. Gentle heating (30-40°C) can help, but be cautious of thermal degradation.

    • Lyophilization (Freeze-Drying): If your compound is dissolved in water or another suitable solvent like 1,4-dioxane, freeze-drying is an excellent way to remove the solvent without heat.

    • Solvent Tituration/Azeotroping: Dissolve the product in a small amount of a low-boiling solvent (like DCM or pentane) and re-concentrate. Repeat this 2-3 times. This process can help azeotropically remove the higher-boiling solvent. Adding a solvent in which your product is insoluble (an anti-solvent) to precipitate it can also leave residual solvents behind in the mother liquor.

Q6: The purity of my compound decreases over time. What are the proper storage conditions?

  • Causality: Amines can be susceptible to air oxidation. The hydroxyl group may also be reactive. The compound may also be hygroscopic (readily absorbs water from the atmosphere).

  • Solutions:

    • Store as a Salt: Hydrochloride salts are typically more stable, less hygroscopic, and less prone to oxidation than the corresponding free base.

    • Inert Atmosphere: Store the compound under an inert atmosphere like Argon or Nitrogen to protect it from oxygen and moisture.

    • Low Temperature: Store in a freezer (-20°C) to slow down any potential decomposition pathways.

    • Desiccator: Keep the vial inside a desiccator to protect it from atmospheric moisture.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography (Normal-Phase)
  • TLC Analysis: Develop a TLC solvent system. Start with 95:5 DCM/MeOH. If streaking occurs, add 1% TEA. Adjust the MeOH ratio until the product Rf is ~0.3.

  • Column Packing: Dry-pack the column with silica gel. Wet the silica with the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA). Never let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it's not fully soluble, add a few drops of MeOH. Adsorb this solution onto a small amount of silica gel ("dry loading"). Gently evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always with 1% TEA).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Stationary Phase: Use a pre-packed amine (NH₂) or diol-bonded silica column[4].

  • Mobile Phase:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (can contain a buffer like 10 mM ammonium acetate to improve peak shape)

  • Method Development: On an analytical HPLC system, inject the sample and run a gradient from high organic to higher aqueous content (e.g., 95% ACN to 50% ACN). This is the opposite of reversed-phase.

  • Preparative Chromatography: Scale the optimized analytical method to a preparative flash system equipped with a HILIC column.

  • Post-Purification: Fractions will be in an ACN/water mixture. Removing water can be done by lyophilization or by extraction into an organic solvent after adding salt to the aqueous layer.

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the column-purified oil in a minimum amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Salt Formation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. Monitor for precipitation. If a gummy solid forms, you may have added the acid too quickly or used the wrong solvent.

  • Isolation: Once precipitation is complete, continue stirring in an ice bath for 30 minutes. Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., methanol, ethanol, or isopropanol). Slowly add a miscible anti-solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes faintly cloudy. Heat gently to redissolve, then allow it to cool slowly to room temperature, and finally in a freezer, to form pure crystals.

  • Drying: Collect the pure crystals by filtration and dry them under high vacuum.

Part 4: Visual Workflows and Data

Diagrams

Purification_Workflow cluster_main Primary Purification Path cluster_alt Alternative Path crude Crude (3R,4R)-4-Fluoro-1- methylpyrrolidin-3-ol tlc TLC Analysis (DCM/MeOH/TEA) crude->tlc distill Vacuum Distillation crude->distill If non-volatile impurities column Normal-Phase Column (Silica + TEA modifier) tlc->column salt Salt Formation (HCl) & Recrystallization column->salt pure Pure Compound (>98%) column->pure If oil is pure enough and doesn't crystallize distill->pure salt->pure

Troubleshooting_Logic start Problem: Peak Tailing on Silica sol1 Add 1% TEA to Mobile Phase start->sol1 check1 Problem Solved? sol1->check1 sol2 Switch to Alumina (Neutral or Basic) check1->sol2 No yes Yes check1->yes Yes check2 Problem Solved? sol2->check2 sol3 Use HILIC Column (Amine-bonded) check2->sol3 No check2->yes Yes

Data Tables

Table 1: Recommended TLC & Column Chromatography Solvent Systems

Stationary PhaseMobile Phase System (Starting Point)ModifierTarget Rf (TLC)Application Notes
Silica GelDichloromethane / Methanol (98:2 to 90:10)0.5-1% Triethylamine0.25 - 0.35Most common starting point. Modifier is essential.
Silica GelEthyl Acetate / Heptane (70:30 to 100:0)0.5-1% Triethylamine0.25 - 0.35Offers different selectivity than DCM-based systems.
Alumina (Neutral)Dichloromethane / Methanol (99:1 to 95:5)None required0.30 - 0.40Good for avoiding acidic interactions. Less polar solvent may be needed.
Amine-bonded Silica (HILIC)Acetonitrile / Water (95:5 to 80:20)10mM Ammonium AcetateN/AExcellent for separating highly polar mixtures.[4]

Table 2: Troubleshooting Summary

IssueProbable CauseQuick SolutionAdvanced Solution
Peak Tailing Strong interaction of basic amine with acidic silica.Add 1% TEA or NH₄OH to eluent.Switch to Alumina or an Amine-bonded column.
Low Recovery Irreversible adsorption on column.Flush column with highly polar/basic solvent (e.g., 20% NH₄OH in MeOH).Use a less-reactive stationary phase (Alumina) or avoid chromatography (distill/crystallize).
Poor Separation Compounds have similar polarity.Change solvent system (e.g., EtOAc/Heptane instead of DCM/MeOH).Change chromatography mode (e.g., Normal-Phase to HILIC).
Failure to Crystallize Residual impurities; wrong solvent.Ensure >98% purity by NMR/GC.Convert to a salt (e.g., HCl salt) and recrystallize.

References

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents.
  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • Crystallization Inhibition in Solid Dispersions of MK-0591 and Poly(vinylpyrrolidone) Polymers - PubMed. Available at: [Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC | Request PDF - ResearchGate. Available at: [Link]

  • Ability of polyvinylpyrrolidone and polyacrylic acid to inhibit the crystallization of amorphous acetaminophen - PubMed. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

  • Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease - PubMed. Available at: [Link]

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate. Available at: [Link]

  • CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof - Google Patents.
  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents.
  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure. Available at: [Link]

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices - ACS Publications. Available at: [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.
  • [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride - ChemContract Research. Available at: [Link]

  • Column Chromatography - YouTube. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

Sources

long-term storage and chemical stability of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol. It addresses common challenges related to its long-term storage, chemical stability, and handling, offering troubleshooting advice and frequently asked questions in a user-friendly format. The information herein is grounded in established principles of chemical stability and analytical science to ensure experimental success and data integrity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol, providing potential causes and actionable solutions.

Issue 1: Unexpected Degradation Observed in Stored Samples

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Changes in physical appearance (e.g., color change, precipitation).

  • Decreased potency or altered biological activity in assays.

Potential Causes & Solutions:

  • Improper Storage Temperature: This compound should be stored in a cool, dry place.[1] Elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration (2-8°C) is recommended.[2]

  • Exposure to Light: Direct sunlight can induce photolytic degradation.[1] Always store the compound in amber vials or in a light-proof container.

  • Presence of Moisture: The hydroxyl group can make the compound hygroscopic. Absorbed water can facilitate hydrolysis or other degradation reactions. Store in a tightly sealed container with a desiccant.[3][4]

  • Incompatible Container Material: While glass is generally recommended, certain types of plastic containers may leach impurities or be permeable to moisture.[1] Use high-quality borosilicate glass vials with inert caps.

  • Oxidation: Exposure to air, especially over extended periods, can lead to oxidative degradation. For sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Inconsistent Analytical Results

Symptoms:

  • Poor peak shape or retention time shifts in chromatography.

  • Variable quantification between sample preparations.

  • Difficulty in achieving reproducible results in assays.

Potential Causes & Solutions:

  • Sample Preparation Inconsistency: Ensure a standardized and validated protocol for sample preparation. This includes consistent solvent use, concentration, and handling time.

  • Interaction with Analytical System: The compound may interact with certain components of the analytical system. Use high-quality, inert vials and columns for analysis.

  • pH Sensitivity: The stability of the compound may be pH-dependent. Ensure that the pH of your analytical mobile phase and sample diluent is controlled and optimized.

  • Incomplete Dissolution: Ensure the compound is fully dissolved before analysis. Sonication may be required.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] Refrigeration at 2-8°C is recommended for extended periods.[2] For maximum stability, especially for reference standards, storage at -20°C under an inert atmosphere is advisable.

Storage ConditionExpected StabilityRecommendations
Room Temperature (Short-term)Weeks to monthsAcceptable for in-use samples. Minimize exposure to light and moisture.
Refrigerated (2-8°C)Months to yearsRecommended for routine long-term storage. Use tightly sealed containers.[2]
Frozen (-20°C or lower)YearsIdeal for archival samples and reference standards. Use cryo-vials and purge with inert gas before sealing.
Exposed to Light/MoisturePotentially rapid degradationTo be avoided. Store in amber vials in a desiccator.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, potential degradation routes include:

  • Oxidation: The tertiary amine and secondary alcohol are susceptible to oxidation. This can be mitigated by storing under an inert atmosphere.

  • Dehydration: Under acidic or high-temperature conditions, the alcohol could undergo dehydration.

  • Dehydrofluorination: Although the C-F bond is strong, elimination of hydrogen fluoride is a theoretical possibility under harsh conditions.[5][6]

  • N-dealkylation: The N-methyl group could be susceptible to metabolic-like N-dealkylation, particularly in biological systems.[5][6]

Q3: How does the fluorine substituent affect the chemical stability?

A3: The fluorine atom generally enhances metabolic stability by strengthening the C-F bond compared to a C-H bond, making it less susceptible to enzymatic attack at that position.[5][6] It can also influence the compound's conformation and basicity of the nearby amine, which can impact its reactivity and biological interactions.[7]

Q4: What analytical techniques are recommended for assessing the stability of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for purity assessment and quantification of the parent compound and any degradation products.[8][9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and a buffered aqueous phase) and UV or mass spectrometric detection is a good starting point.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of degradation products, which helps in elucidating their structures.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the compound and for characterizing any significant degradation products if they can be isolated.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable, or after derivatization.[8]

Q5: Are there any specific safety precautions for handling this compound?

A5: Yes, standard laboratory safety precautions should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1][12][13]

  • Handling the compound in a well-ventilated area or a fume hood to avoid inhalation.[1][12][13][14]

  • Avoiding contact with skin and eyes.[1][12] In case of contact, rinse thoroughly with water.[1][12][14]

  • Consulting the Safety Data Sheet (SDS) for detailed safety and handling information.[1][12][13]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Basic Stability Assessment using HPLC

  • Standard Preparation: Prepare a stock solution of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: From the stock solution, prepare several aliquots in clear and amber glass vials.

  • Stress Conditions:

    • Control: Store one aliquot at -20°C, protected from light.

    • Thermal Stress: Place aliquots in ovens at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Expose an aliquot to a light source (e.g., a photostability chamber).

    • Acid/Base Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to aliquots.

    • Oxidative Stress: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂) to an aliquot.

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Detection: UV detector at an appropriate wavelength or a mass spectrometer.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify any new peaks corresponding to degradation products.

Diagram 1: Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Degradation Observed check_storage Review Storage Conditions start->check_storage check_temp Temperature Check (Cool, Dry Place?) check_storage->check_temp check_light Light Exposure Check (Amber Vial/Dark?) check_temp->check_light Yes remediate_temp Action: Store at 2-8°C or -20°C Long-Term check_temp->remediate_temp No check_moisture Moisture Control (Tightly Sealed/Desiccant?) check_light->check_moisture Yes remediate_light Action: Transfer to Amber Vials check_light->remediate_light No check_atmosphere Atmosphere Check (Inert Gas Needed?) check_moisture->check_atmosphere Yes remediate_moisture Action: Reseal Tightly, Add Desiccant check_moisture->remediate_moisture No remediate_atmosphere Action: Purge with N2/Ar Before Sealing check_atmosphere->remediate_atmosphere No retest Re-analyze Sample check_atmosphere->retest Yes remediate_temp->retest remediate_light->retest remediate_moisture->retest remediate_atmosphere->retest G parent (3R,4R)-4-Fluoro-1- methylpyrrolidin-3-ol oxidation Oxidation (at N or OH) parent->oxidation O2, heat dehydration Dehydration (loss of H2O) parent->dehydration H+, heat dehydrofluorination Dehydrofluorination (loss of HF) parent->dehydrofluorination Strong Base/Heat n_dealkylation N-Dealkylation (loss of CH3) parent->n_dealkylation Metabolic/Enzymatic product1 Oxidized Products oxidation->product1 product2 Alkene Product dehydration->product2 product3 Enamine/Allylic Alcohol dehydrofluorination->product3 product4 (3R,4R)-4-Fluoropyrrolidin-3-ol n_dealkylation->product4

Caption: Potential degradation pathways for the compound.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2026, January 29). Sigma-Aldrich.
  • (3R)-(4-FLUOROPHENOXY)-PYRROLIDINE HYDROCHLORIDE Safety Data Sheets(SDS). (n.d.). Lookchem.
  • Meanwell, N. A. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • SAFETY DATA SHEET. (2023, March 5). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2016, October 11).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Meanwell, N. A. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
  • Safety data sheet. (n.d.).
  • Meanwell, N. A. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • Sousa, J. M., et al. (2022, November 15). Atlas of the microbial degradation of fluorinated pesticides. PubMed.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2026, March 6). Combi-Blocks.
  • Khan, M. Y., et al. (2025, June 25). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI.
  • Rathore, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Eide, I. E., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • Akash, M. S. H., & Rehman, K. (n.d.). Analytical Techniques for the Assessment of Drug Stability. OUCI.
  • Wyska, E. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
  • (3R,4R)-4-fluoro-1-methylsulfonylpiperidin-3-amine. (n.d.). PubChem.
  • (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. (n.d.). Fluorochem. Retrieved from

  • (3R,4R)-3-Fluoro-1-methylpiperidin-4-ol. (n.d.). ChemScene. Retrieved from

  • Yasuda, K., et al. (2021, November 1). Stereoselective Synthesis of 24-Fluoro-25-Hydroxyvitamin D 3 Analogues and Their Stability to hCYP24A1-Dependent Catabolism. MDPI. Retrieved from

  • Kumar, A., et al. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Retrieved from

  • Wyska, E. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Pyrrolidin-3-ol Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolidin-3-ol scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a core structural element in kinase inhibitors, GPCR ligands, and targeted protein degraders. However, the native non-fluorinated pyrrolidine ring often presents challenges related to high basicity, suboptimal passive permeability, and metabolic liabilities.

The strategic introduction of a fluorine atom—yielding derivatives such as 4-fluoropyrrolidin-3-ol—profoundly alters the molecule's three-dimensional shape, physicochemical profile, and pharmacokinetic behavior. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated pyrrolidin-3-ol derivatives, equipping drug development professionals with the mechanistic insights and experimental protocols necessary for rational lead optimization.

Stereoelectronic Effects and Conformational Preorganization

The most striking difference between a native pyrrolidin-3-ol and its fluorinated counterpart is conformational behavior. Non-fluorinated pyrrolidines exist in a highly dynamic equilibrium, rapidly interconverting between various envelope and twist conformations. This flexibility can lead to a high entropic penalty upon binding to a target protein.

Introducing a highly electronegative fluorine atom restricts this flexibility through the gauche effect . In an N−C−C−F system, the molecule minimizes its energy by adopting a gauche conformation (a ~60° torsion angle) between the highly polarized C−F bond and the nitrogen's lone pair or adjacent amide π -system[1]. Depending on the relative stereochemistry (e.g., (2S, 4R) vs. (2S, 4S)), the fluorine atom forces the pyrrolidine ring to adopt either a rigid -exo or -endo pucker[2]. This preorganization can drastically enhance target binding affinity by locking the ligand into its bioactive conformation.

G A Pyrrolidin-3-ol Scaffold B Non-Fluorinated (Dynamic Equilibrium) A->B Unsubstituted C Fluorinated (e.g., 4-F) (Stereoelectronic Bias) A->C F-Substitution D Rapid Interconversion (Envelope / Twist) B->D E Cγ-exo Pucker (Stabilized by Gauche Effect) C->E (2S, 4R) Stereochem F Cγ-endo Pucker (Alternative Bias) C->F (2S, 4S) Stereochem

Diagram illustrating the conformational divergence between non-fluorinated and fluorinated pyrrolidines.

Physicochemical Tuning: pKa and Lipophilicity

The strong σ -inductive electron-withdrawing effect of fluorine significantly reduces the electron density on the adjacent pyrrolidine nitrogen. While a standard non-fluorinated secondary amine typically exhibits a pKa between 10.0 and 11.0 (rendering it >99% protonated at physiological pH), the addition of a fluorine atom can depress the pKa by 1.5 to 3.0 log units, depending on its topological distance from the basic center[3].

This reduction in basicity increases the fraction of the neutral (unionized) species at pH 7.4, which directly correlates with improved passive membrane permeability and an altered LogD profile[4].

Table 1: Comparative Physicochemical Properties

Note: Data represents generalized ranges for N-alkylated derivatives to illustrate the comparative shift.

ScaffoldpKa (Amine)LogD (pH 7.4)Topological Polar Surface Area (TPSA)Ionization State at pH 7.4
Pyrrolidin-3-ol 10.2 – 10.6-0.8 to -0.232.3 Ų>99% Protonated
4-Fluoro-pyrrolidin-3-ol 8.2 – 8.8+0.1 to +0.832.3 Ų~85-90% Protonated
3,3-Difluoropyrrolidine (Ref)7.0 – 7.5+0.5 to +1.212.0 Ų~50% Protonated

Metabolic Stability and Clearance

The C−H bonds adjacent to the nitrogen or oxygen in pyrrolidin-3-ol are classic "soft spots" for Cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., α -hydroxylation leading to ring opening or dealkylation). Substituting a highly stable C−F bond (bond dissociation energy ~116 kcal/mol) for a C−H bond (BDE ~98 kcal/mol) effectively blocks these specific metabolic liabilities.

However, researchers must be vigilant regarding the "dark side of fluorine"[5]. While primary clearance may decrease, the strong inductive effect of fluorine can inadvertently activate neighboring C−H bonds toward CYP-mediated hydroxylation, or lead to toxic defluorination pathways if a transient Michael acceptor is formed[5].

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Scaffold DerivativeIntrinsic Clearance ( CLint​ , µL/min/mg)Half-life ( t1/2​ , min)Primary Observed Metabolite
Non-Fluorinated Lead 48.514.2C5-Hydroxylation / Ring Opening
Monofluorinated Lead 15.245.6N-dealkylation (Shifted metabolism)

Experimental Methodologies

To objectively evaluate these derivatives, rigorous, self-validating experimental protocols are required. Below are the industry-standard methodologies for assessing conformational bias and metabolic stability.

Protocol A: NMR-Based Conformational Profiling

To empirically validate the gauche effect and determine the exact -exo/endo ratio:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure (>95%) pyrrolidine derivative in 600 µL of D2​O or DMSO−d6​ .

  • 1D Acquisition: Acquire high-resolution 1H and 19F NMR spectra to assign chemical shifts.

  • HOESY Analysis: Perform a 2D 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment to map the spatial proximity (through-space interactions) between the fluorine atom and specific ring protons.

  • J-Coupling Extraction: Extract the vicinal coupling constants ( 3JH,H​ and 3JH,F​ ). Use generalized Karplus equations to calculate the precise dihedral angles, thereby quantifying the thermodynamic ratio of the envelope conformers in solution.

Protocol B: High-Throughput Microsomal Stability Assay

To quantify the impact of fluorination on hepatic clearance:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

W S1 1. Compound Prep (1 µM in Buffer) S2 2. HLM Incubation (+ NADPH, 37°C) S1->S2 S3 3. Quenching (Cold MeCN + IS) S2->S3 S4 4. LC-MS/MS (MRM Analysis) S3->S4 S5 5. PK Analysis (CL_int & t1/2) S4->S5

Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.

Strategic Recommendations

When choosing between a fluorinated and non-fluorinated pyrrolidin-3-ol building block, consider the specific liabilities of your lead series:

  • Opt for Non-Fluorinated when the molecule already possesses optimal physicochemical space, or when synthetic tractability and cost of goods (COGs) are the primary constraints in early discovery.

  • Opt for Fluorinated (4-F or 3-F) when you need to drive target potency via conformational restriction (reducing entropic penalty), when basicity-driven hERG toxicity is observed, or when the native pyrrolidine ring is identified as the primary site of rapid CYP-mediated clearance.

References

  • Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. National Institutes of Health (NIH). Available at:[Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at:[Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. Available at:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at:[Link]

  • The Dark Side of Fluorine. National Institutes of Health (NIH). Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol. However, the lifecycle of a chemical within the laboratory extends beyond its use in an experiment. Responsible management and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this fluorinated heterocyclic compound, grounded in established safety protocols.

Hazard Assessment and Chemical Profile

A specific Safety Data Sheet (SDS) for the (3R,4R) stereoisomer of 4-Fluoro-1-methylpyrrolidin-3-ol is not always readily available. Therefore, a conservative approach is necessary, evaluating the hazards based on its structural components: a pyrrolidine ring, a methyl group, an alcohol, and most critically, a fluorine atom. This structure places it firmly in the category of a halogenated organic compound .[1][2]

Compounds with similar structures, such as 1-Methylpyrrolidin-3-ol, are known to be combustible liquids that cause skin and eye irritation.[3][4] The parent compound, pyrrolidine, is highly flammable, toxic if swallowed, and can cause severe skin burns.[5] The presence of the carbon-fluorine bond requires special attention, as fluorinated compounds can have unique reactivity and toxicological profiles.[6][7]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale & Causality
Flammability Combustible / Flammable LiquidThe pyrrolidine backbone is flammable; similar compounds are classified as combustible or flammable liquids.[4][5] Keep away from ignition sources.[4][8]
Toxicity Potentially Toxic / HarmfulAnalogous compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[5][8][9]
Irritation/Corrosion Skin & Eye IrritantThe amine and alcohol functional groups can cause irritation. Related compounds are known to cause skin and serious eye irritation or damage.[3][4][10]
Environmental Aquatic ToxicityMany complex organic molecules can have long-lasting, harmful effects on aquatic life.[8][11] Therefore, drain disposal is strictly prohibited.[1][12][13]
Disposal Class Halogenated Organic Waste The presence of fluorine classifies this compound as a halogenated organic, which dictates the specific disposal pathway.[1][13][14]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is its strict segregation as halogenated waste. This is not merely an administrative rule; it is a critical step dictated by the chemistry of disposal.

The Causality Behind Segregation:

  • Non-halogenated organic solvents are often recycled as fuel additives and burned in industrial facilities like cement kilns.[1]

  • Halogenated organic solvents, when incinerated, can produce highly corrosive and toxic byproducts such as hydrofluoric acid (HF). To prevent environmental pollution, these wastes require specialized incineration facilities equipped with "scrubbers" to neutralize these acidic gases. This process is significantly more complex and costly.[1][14]

Mixing even small amounts of halogenated waste into a non-halogenated waste stream contaminates the entire container, forcing the entire volume to be treated via the more expensive and specialized incineration process.[1]

G start Waste Generated: (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol or solutions containing it decision Does the compound contain a Halogen? (F, Cl, Br, I) start->decision halogenated CORRECT PATHWAY: Segregate into 'HALOGENATED ORGANIC WASTE' decision->halogenated  Yes (Fluorine is present)   non_halogenated INCORRECT PATHWAY: 'NON-HALOGENATED ORGANIC WASTE' decision->non_halogenated  No  

Figure 1: The critical initial decision for segregating chemical waste.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely collecting and disposing of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol waste.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to create a barrier against exposure.[11]

  • Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.[11]

  • Hand Protection: Nitrile gloves (double-gloving is recommended).[11]

  • Body Protection: A standard laboratory coat to protect skin and clothing.[11]

  • Respiratory Protection: All handling of the compound and its waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11]

Step 2: Prepare the Waste Container

  • Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These are typically leak-proof containers with a secure screw-top cap.[1][12][15]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label.[14] Clearly write out the full chemical name: "(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol" and any other solvents or reagents present in the waste mixture. Do not use abbreviations or chemical formulas.[12] The label must be complete from the moment the first drop of waste is added.[12]

Step 3: Waste Collection

  • Location: Perform all waste transfers inside a chemical fume hood.

  • Procedure: Carefully pour the waste from your experimental flask or container into the designated halogenated waste container. Avoid splashing.

  • Container Level: Do not fill the container beyond 90% of its total capacity to allow for vapor expansion and prevent spills.[15]

Step 4: Temporary On-Site Storage

  • Keep Closed: The waste container must be securely capped at all times, except when waste is actively being added.[12][14] This prevents the release of volatile vapors and protects against spills.

  • Location: Store the container in a cool, dry, well-ventilated area, away from incompatible substances like strong acids and oxidizing agents.[4][11][12]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.

Step 5: Final Disposal

  • Contact EHS: Do not allow excessive amounts of waste to accumulate in the lab.[12] Follow your institution's protocol for waste pickup. Contact your EHS or Safety Office to schedule a collection.

  • Documentation: Complete any required waste disposal forms or logs as mandated by your institution and local regulations.

  • Regulatory Compliance: Final disposal must be conducted through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[3][4][11] Never pour this chemical down the drain.[12][13]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial for safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Vapors: Ensure the fume hood is operating correctly to control vapors. Remove any nearby ignition sources.[8]

  • Contain the Spill: Use a spill containment kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading.

  • Absorb and Collect: Carefully cover and absorb the spill with the absorbent material.[8]

  • Clean-Up: Once absorbed, use non-sparking tools to scoop the material into a designated waste bag or container.

  • Dispose as Hazardous Waste: The absorbent material and any contaminated cleaning supplies (gloves, wipes) are now considered hazardous waste. They must be placed in a sealed, labeled container and disposed of as halogenated solid waste .

  • Decontaminate: Clean the spill area with soap and water.[12]

By adhering to these scientifically-grounded procedures, you can ensure the safe and compliant disposal of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol, upholding the principles of laboratory safety and environmental stewardship.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste. Benchchem.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
  • Safety Data Sheet for a rel
  • Organic solvent waste guidelines. Kemicentrum, Lund University.
  • List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Safety Data Sheet for (S)-1-Methyl-3-pyrrolidinol. Tokyo Chemical Industry Co., Ltd.
  • Safety Data Sheet for 3-Hydroxy-1-methylpyrrolidine. Fisher Scientific.
  • Safety Data Sheet for a related fluorinated compound. Kishida Chemical Co., Ltd.
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Safety D
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Safety Data Sheet for tert-butyl N-(4,4-difluoro-3-methylpyrrolidin-3-yl)
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Synfacts, 2024.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • Safety D

Sources

Personal protective equipment for handling (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Handling fluorinated cyclic amines requires a rigorous, mechanistic approach to laboratory safety. As a chiral building block frequently utilized in medicinal chemistry and drug development, (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol presents a unique, synergistic hazard profile.

To safely handle this compound, researchers must understand the causality behind its risks: the highly alkaline pyrrolidine core causes severe tissue damage and facilitates rapid dermal penetration, while the fluorine substitution introduces the risk of systemic toxicity and the potential release of hydrogen fluoride (HF) gas under thermal stress.

The following protocol provides a self-validating, step-by-step methodology for the safe operational handling, personal protective equipment (PPE) selection, and disposal of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol.

Mechanistic Hazard Profiling

Before selecting PPE, it is critical to understand why specific barriers are required. The compound is typically stored at 2-8°C and carries specific GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].

  • Dermal Penetration: Pyrrolidine derivatives are highly lipophilic and alkaline, allowing them to rapidly permeate standard thin-mil laboratory gloves and penetrate the skin barrier[2].

  • Thermal Decomposition: Under extreme thermal stress, fire conditions, or improper incineration, fluorinated organic compounds decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas[3].

Core PPE Matrix

To mitigate these risks, standard laboratory PPE is insufficient. The following quantitative matrix outlines the required protective barriers and the mechanistic rationale behind each selection.

PPE CategoryRecommended SpecificationQuantitative StandardMechanistic Rationale
Hand Protection Butyl Rubber (Outer) + Nitrile (Inner)>480 min breakthrough (Butyl) 0.11 mm thickness (Nitrile)Pyrrolidines rapidly permeate thin-mil nitrile[4]. Butyl rubber provides superior resistance to cyclic amines, while the inner nitrile acts as a secondary barrier during doffing.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantPrevents ocular exposure to alkaline vapors and liquid splashes (H319 hazard)[1]. Safety glasses are insufficient due to vapor risks.
Body Protection Flame-Resistant (FR) Lab CoatNomex or equivalentMitigates the risk of thermal decomposition and protects against dermal absorption (H315 hazard)[1].
Respiratory NIOSH-approved OV/AG Cartridge1000 ppm Max Use ConcentrationCaptures organic vapors and acidic byproducts (e.g., HF) if the compound must be handled outside a controlled fume hood[5].

Operational Workflow: Step-by-Step Methodology

Every protocol must function as a self-validating system. Do not proceed to the next step unless the prior step's safety condition is confirmed.

Phase 1: Pre-Operation & Donning
  • Ventilation Verification: Ensure the fume hood face velocity is actively reading between 0.4 - 0.6 m/s (80 - 120 fpm) . All handling of fluorinated organic compounds must occur in a well-ventilated, controlled-access environment to mitigate inhalation risks[5].

  • PPE Donning Sequence: Don the FR lab coat, chemical splash goggles, and 0.11 mm inner nitrile gloves. Inspect the 0.3 mm outer butyl rubber gloves for micro-tears using the air-inflation method before donning.

  • Thermal Equilibration: Retrieve the chemical from its 2-8°C storage[1]. Allow the sealed container to equilibrate to ambient room temperature (approx. 20-25°C) for 30 minutes before opening.

    • Causality: Opening a cold container introduces atmospheric moisture, which condenses and degrades the hygroscopic pyrrolidine core, potentially causing hazardous pressure buildup.

Phase 2: Handling & Execution
  • Transfer Protocol: Perform all weighing and transfer operations deep inside the fume hood (at least 6 inches behind the sash). Use anti-static weighing boats to prevent electrostatic repulsion and the aerosolization of the compound.

  • Solvent Addition: When dissolving the compound, add the solvent (e.g., DCM, THF) slowly. Strictly avoid contact with strong oxidizers, as pyrrolidine derivatives can react violently, generating excessive heat and potential ignition[2].

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the exterior of the reagent bottle with a compatible solvent wipe (e.g., methanol or isopropanol) before returning it to 2-8°C storage[5].

  • Doffing Sequence: Remove the outer butyl gloves first by turning them inside out to contain surface contamination. Wash the inner nitrile gloves with soap and water before final removal to prevent secondary dermal transfer[3].

Spill Response & Disposal Plan

Small Spill Mitigation (<50 mL/g)
  • Containment: Immediately halt operations and lower the fume hood sash. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[2],[4].

    • Causality: Combustible absorbents (like sawdust or paper towels) can ignite if the cyclic amine undergoes an exothermic reaction with environmental contaminants.

  • Collection: Use non-sparking tools to sweep up the absorbed material[6]. Place the waste in a chemically compatible, sealable high-density polyethylene (HDPE) container.

Disposal Plan
  • Waste Segregation: Fluorinated organic waste must be strictly segregated from standard non-halogenated organic waste streams.

  • Incineration Protocol: Label the container explicitly as "Fluorinated Organic Waste."

    • Causality: Under extreme thermal stress or standard incineration, fluorinated organic compounds decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas[3]. Waste facilities must process this using high-temperature incinerators equipped with alkaline scrubbers to neutralize HF emissions.

Mechanistic Visualization

The following diagram maps the exposure pathways of fluorinated pyrrolidines and the corresponding PPE barriers required to establish a safe operational workflow.

G cluster_routes Exposure Routes & Risks cluster_ppe PPE Barriers & Mitigation Hazard Hazard Source: (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol Dermal Dermal Contact (Skin Penetration & Irritation) Hazard->Dermal Ocular Ocular Exposure (Severe Eye Irritation) Hazard->Ocular Inhalation Inhalation (Vapors / Thermal HF) Hazard->Inhalation Gloves Double Nitrile / Butyl Gloves (Block Lipophilic Penetration) Dermal->Gloves Goggles Chemical Splash Goggles (Prevent Ocular Damage) Ocular->Goggles Hood Fume Hood / OV Respirator (Capture Vapors & HF) Inhalation->Hood Safe Safe Operational Workflow & Controlled Disposal Gloves->Safe Goggles->Safe Hood->Safe

Fig 1: Exposure pathways and corresponding PPE barriers for handling fluorinated pyrrolidines.

References[1] Title: (3R,4S)-4-fluoro-1-methyl-pyrrolidin-3-ol Safety Information

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.